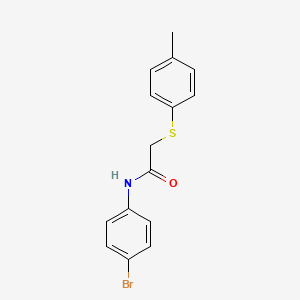

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, and its use has been instrumental in understanding the mechanisms underlying Parkinson's disease.

Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

Piperidine derivatives, similar to the compound , have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds have shown potential in enhancing acetylcholine content in the brain, which could be beneficial for treating conditions like dementia. For instance, certain piperidine derivatives have been identified as potent inhibitors of AChE, with significant increases in acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting their potential as antidementia agents (Sugimoto et al., 1990).

Medicinal Applications of Pyridine Carboxamides

Studies on pyridine carboxamides, which share a core structural similarity with "N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide," reveal their importance in medicinal chemistry. For example, picolinamide has shown promise in reducing iron-induced renal damage and in regulating nicotinamidase activity. This class of compounds is also involved in radio- and chemosensitization, indicating their broad therapeutic potential (Olsen et al., 2003).

Inhibition of Poly (ADP-ribose) Synthetase

Picolinamide has been found to be a strong inhibitor of poly (ADP-ribose) synthetase, which is crucial for DNA repair processes. It has shown protective effects against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. This suggests its potential role in the treatment of diabetes-related complications (Yamamoto & Okamoto, 1980).

Serotoninergic Receptor Affinity

Picolinamide derivatives, linked to arylpiperazine moieties, have been explored for their affinity towards serotoninergic receptors. These compounds exhibit high specificity and affinity, particularly towards 5-HT1A, 5-HT2A, and 5-HT2C receptors. Such properties make them candidates for developing new therapeutic agents targeting serotoninergic systems, which are implicated in various psychiatric disorders (Fiorino et al., 2017).

Palladium-Catalyzed Intramolecular Amination

Research on the efficient synthesis of azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions has highlighted the utility of picolinamide (PA) protected amine substrates. This methodology underscores the importance of unactivated C-H bonds in organic synthesis, showcasing the versatility of picolinamide derivatives in synthetic chemistry (He et al., 2012).

Propriétés

IUPAC Name |

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-26-18-15(5-4-10-21-18)19(25)23-11-7-14(8-12-23)13-22-17(24)16-6-2-3-9-20-16/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVMVTZDYCZKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2472254.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2472257.png)

![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)

![N-[4-(acetylamino)phenyl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2472262.png)

![2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2472266.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2472269.png)